5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
Overview
Description
5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione is a complex organic compound that features a benzothiazole ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylamino)-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
- 5-(1,3-Benzothiazol-2-ylamino)-2-fluorobenzonitrile
Uniqueness
5-(1,3-Benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione is unique due to its combination of a benzothiazole ring, a phenyl group, and a trifluoromethyl group. This combination imparts specific chemical and physical properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylamino)-3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O2S/c18-17(19,20)16(22-14-21-11-8-4-5-9-12(11)27-14)13(25)24(15(26)23-16)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZMRRQBRFZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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